Product packaging for Guanine-4,8-13C2,7-15N(Cat. No.:)

Guanine-4,8-13C2,7-15N

Cat. No.: B13450393
M. Wt: 154.11 g/mol
InChI Key: UYTPUPDQBNUYGX-HKTCZLIHSA-N
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Description

Advantages of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling in Nucleic Acid Research

The use of 13C and 15N as isotopic labels in nucleic acid research offers several key advantages. These isotopes are essential for NMR spectroscopy, a primary tool for determining the three-dimensional structures of DNA and RNA and studying their interactions with other molecules. isotope.com The incorporation of 13C and 15N enhances the resolution and sensitivity of NMR experiments, allowing for more detailed structural analysis. silantes.com

Specifically, these labels help to overcome the "spectral overlap" problem, where signals from different atoms in a large molecule become jumbled and difficult to distinguish. nih.gov By selectively labeling specific nucleotides or even specific atoms within a nucleotide, researchers can simplify complex spectra and unambiguously assign signals to their corresponding atoms. mdpi.comnih.gov This has been crucial in studying the structure and dynamics of ever-larger and more complex RNA molecules. mdpi.com Furthermore, in mass spectrometry, the mass difference introduced by 13C and 15N allows for precise quantification of nucleic acids and the study of their metabolic fate. silantes.com

Significance of Position-Specific Isotopic Labeling, with Focus on Guanine-4,8-13C2,7-15N

Position-specific, or site-specific, labeling takes the power of isotopic enrichment a step further by introducing heavy isotopes at precise locations within a molecule. oup.com This targeted approach is particularly valuable for probing the roles of individual atoms in molecular interactions and catalytic mechanisms. oup.com For instance, by labeling a specific nitrogen atom in a guanine (B1146940) base, researchers can study its involvement in hydrogen bonding within a DNA double helix or at the active site of an enzyme. mdpi.comresearchgate.net

This compound is a prime example of a position-specifically labeled nucleobase. In this compound, the carbon atoms at positions 4 and 8 are replaced with 13C, and the nitrogen atom at position 7 is replaced with 15N. This specific labeling pattern provides researchers with powerful probes to investigate the local environment and interactions at these key positions within the guanine molecule when it is incorporated into DNA or RNA. cymitquimica.com This level of detail is often unattainable with uniformly labeled molecules.

Scope and Research Applications of this compound in Academic Disciplines

The applications of this compound and similar isotopically labeled compounds span multiple scientific disciplines. In structural biology, it is a critical tool for high-resolution structure determination of nucleic acids and their complexes with proteins using NMR spectroscopy. isotope.com In biochemistry and molecular biology, it is used to elucidate the mechanisms of enzymes that interact with DNA and RNA, and to study the dynamics of nucleic acid folding and recognition. mdpi.comoup.com

Furthermore, in the field of metabolomics, stable isotope-labeled nucleobases like this compound serve as tracers to map metabolic pathways and quantify the turnover of nucleic acids in cells and organisms. creative-proteomics.com This has implications for understanding fundamental cellular processes and the molecular basis of various diseases. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5O B13450393 Guanine-4,8-13C2,7-15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5O

Molecular Weight

154.11 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1

InChI Key

UYTPUPDQBNUYGX-HKTCZLIHSA-N

Isomeric SMILES

[13CH]1=N[13C]2=C([15NH]1)C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Synthesis and Preparation of Guanine 4,8 13c2,7 15n and Its Derivatives

Chemical Synthesis Methodologies for Multilabeled Guanine (B1146940)

The creation of a guanine molecule with isotopic labels at specific positions requires a multi-step chemical synthesis that allows for the precise introduction of ¹³C and ¹⁵N isotopes.

Strategies for Selective Carbon-13 (¹³C) Incorporation at C4 and C8 Positions

The introduction of ¹³C at the C4 and C8 positions of the purine (B94841) ring system is a critical step in the synthesis of the target molecule. mdpi.com A common strategy involves the use of ¹³C-labeled precursors that can be incorporated into the purine ring structure through a series of chemical reactions. For the C8 position, a frequently used precursor is ¹³C-labeled formate (B1220265), which can be incorporated during the cyclization of an imidazole (B134444) intermediate. nih.gov Achieving specific labeling at the C4 position often requires more intricate synthetic routes, sometimes starting from simpler, labeled building blocks that are then elaborated into the final purine structure. mdpi.com

One established method for introducing ¹³C at the C8 position involves the use of ¹³C-potassium cyanide in a Kolbe nitrile synthesis, which serves as an economical source of the isotope. nih.gov This approach, followed by a series of transformations, can yield a purine scaffold with a ¹³C label specifically at the C8 position. nih.gov The synthesis of 8-¹³C purine DNA phosphoramidites has been successfully demonstrated and these have been incorporated into DNA for structural studies. nih.gov Another approach utilizes [¹³C]-sodium ethyl xanthate for the ring closure of an imidazole intermediate, effectively introducing a ¹³C label. researchgate.net

The following table summarizes key precursors and methods for ¹³C labeling:

Target PositionPrecursorMethodReference
C8¹³C-FormateCyclization of imidazole intermediate nih.gov
C8¹³C-Potassium CyanideKolbe nitrile synthesis nih.gov
C2, C8¹³C-1,3-glycerolIn vivo labeling in E. coli nih.gov
C2[¹³C]-Sodium ethyl xanthateRing closure of imidazolecarboxamide researchgate.net

Strategies for Selective Nitrogen-15 (¹⁵N) Incorporation at N7 Position

The selective incorporation of a ¹⁵N atom at the N7 position of the guanine ring is another crucial step. This is often achieved by utilizing a ¹⁵N-labeled precursor in the construction of the imidazole portion of the purine ring. One synthetic route involves the nitrosylation of a pyrimidine (B1678525) derivative, 2,6-diaminopyrimidin-4-ol, using Na¹⁵NO₂. This introduces the ¹⁵N label, which, after subsequent reduction and cyclization steps, becomes the N7 atom of the guanine ring. nih.gov

Another strategy involves starting with a precursor that already contains the ¹⁵N label in the desired position. For instance, the synthesis can be designed to use a ¹⁵N-labeled amine that will ultimately form the N7 position of the purine. The specific incorporation of ¹⁵N at the N7 position of guanine has been demonstrated and is valuable for NMR studies of metal ion binding to DNA. acs.org

Integrated Chemical Routes for Guanine-4,8-¹³C₂,7-¹⁵N Nucleobase Synthesis

The synthesis of the multi-labeled Guanine-4,8-¹³C₂,7-¹⁵N requires an integrated approach that combines the strategies for selective ¹³C and ¹⁵N incorporation. A potential synthetic pathway would start with the construction of a pyrimidine ring, followed by the introduction of the ¹⁵N label at the position that will become N7. Subsequently, the imidazole ring is formed using a ¹³C-labeled precursor for the C8 position. The incorporation of the second ¹³C label at the C4 position would necessitate a carefully designed synthetic scheme, possibly involving a precursor where this carbon is already labeled.

A key intermediate in some multi-labeling strategies is [NH₂,CONH₂-¹⁵N₂]-5-amino-4-imidazolecarboxamide. researchgate.netacs.org The ring can then be closed using a ¹³C-labeled reagent to introduce the ¹³C at the C2 position, which can be adapted for labeling at other positions. researchgate.netacs.org While the specific, complete chemical synthesis of Guanine-4,8-¹³C₂,7-¹⁵N is not detailed in a single source, the combination of established methods for selective labeling at each of these positions provides a clear roadmap for its potential synthesis. nih.govresearchgate.netnih.gov

Chemo-Enzymatic and Enzymatic Synthesis of Guanine-4,8-¹³C₂,7-¹⁵N Nucleosides and Nucleotides

Once the labeled guanine nucleobase is synthesized, it must be converted into its corresponding nucleoside (by adding a ribose or deoxyribose sugar) and then phosphorylated to form a nucleotide, which is the form used in biological processes like DNA and RNA synthesis. Chemo-enzymatic and purely enzymatic methods are highly efficient for these transformations.

Enzymatic Coupling of Labeled Guanine Nucleobase to Ribose/Deoxyribose

Enzymatic methods provide a highly specific and efficient way to couple the synthesized Guanine-4,8-¹³C₂,7-¹⁵N nucleobase to a sugar moiety. Purine nucleoside phosphorylase (PNP) is a key enzyme in this process. It catalyzes the reversible phosphorolysis of purine nucleosides to the free purine base and ribose-1-phosphate (B8699412) (or deoxyribose-1-phosphate). By manipulating the reaction conditions, the reverse reaction can be favored, leading to the synthesis of the desired nucleoside from the labeled guanine base and the appropriate sugar phosphate (B84403). researchgate.net

Another enzymatic approach involves the use of nucleoside deoxyribosyltransferases (NDTs), which can transfer a deoxyribose moiety from a donor deoxynucleoside to the labeled guanine base. researchgate.net Transglycosylation reactions, catalyzed by specific enzymes, can also be employed to transfer the ribose or deoxyribose sugar from a readily available nucleoside to the labeled guanine. researchgate.netacs.org These enzymatic methods are advantageous as they often avoid the need for complex protection and deprotection steps that are common in purely chemical glycosylation. researchgate.net

Phosphorylation to Yield Labeled Guanine Nucleoside Triphosphates (GTP/dGTP)

The final step in preparing the biologically active form of the labeled guanine is the phosphorylation of the nucleoside to its triphosphate form (GTP or dGTP). This is typically achieved through a series of enzymatic reactions. The first phosphorylation, to the monophosphate (GMP or dGMP), can be carried out by a nucleoside kinase. For instance, guanosine (B1672433) kinase can phosphorylate guanosine to GMP. tandfonline.com

Subsequent phosphorylations from the monophosphate to the diphosphate (B83284) (GDP or dGDP) and then to the triphosphate are catalyzed by other kinases. Guanylate kinase (GMK) converts GMP to GDP, and nucleoside diphosphate kinase (NDK) then phosphorylates GDP to GTP. asm.orgbiorxiv.org These enzymatic phosphorylation cascades can be performed in a one-pot reaction, providing an efficient route to the desired labeled nucleoside triphosphates. tandfonline.comnih.gov These labeled GTPs or dGTPs are then ready for use in applications such as the in vitro transcription of RNA or the synthesis of DNA using polymerase chain reaction (PCR). baseclick.eu

The following table summarizes the key enzymes involved in the phosphorylation cascade:

ReactionEnzymeReference
Guanosine -> GMPGuanosine Kinase tandfonline.com
GMP -> GDPGuanylate Kinase (GMK) asm.org
GDP -> GTPNucleoside Diphosphate Kinase (NDK) biorxiv.org

Incorporation of Guanine-4,8-13C2,7-15N into Nucleic Acids

The strategic incorporation of isotopically labeled compounds like this compound into nucleic acids is fundamental for advanced structural and dynamic studies. The specific placement of ¹³C and ¹⁵N isotopes within the guanine base serves as a powerful probe for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). isotope.comsilantes.com This enables detailed investigation of nucleic acid structure, function, and interactions at an atomic level. isotope.com Two primary methodologies are employed for this purpose: enzymatic synthesis via in vitro transcription for RNA, and chemical synthesis via solid-phase methods for both DNA and RNA.

In Vitro Transcription for RNA Synthesis utilizing Labeled Precursors

In vitro transcription (IVT) is a widely used enzymatic method for producing large quantities of RNA from a DNA template. creative-biostructure.comnih.gov To incorporate this compound, the labeled base must first be converted into its corresponding ribonucleoside triphosphate precursor, Guanosine-5'-triphosphate-4,8-¹³C₂,7-¹⁵N (GTP-4,8-¹³C₂,7-¹⁵N). This labeled GTP, along with the other three standard ribonucleoside triphosphates (ATP, CTP, UTP), is used in a reaction mixture containing a DNA template and a bacteriophage RNA polymerase, most commonly T7 RNA polymerase. researchgate.netresearchgate.net

The T7 RNA polymerase recognizes a specific promoter sequence on the DNA template and synthesizes a complementary RNA strand, incorporating the labeled GTP at guanine positions. nih.govresearchgate.net This approach allows for the production of RNA molecules that are uniformly labeled at specific residue types. nih.gov For instance, by using GTP-4,8-¹³C₂,7-¹⁵N, all guanine residues in the synthesized RNA will contain the stable isotopes at the C4, C8, and N7 positions. This specific labeling pattern is particularly advantageous for NMR studies as it helps to simplify complex spectra and resolve signal overlap, which is a common challenge in the analysis of large RNA molecules. nih.govnih.gov

The process yields milligram quantities of isotopically labeled RNA, which is essential for the numerous experiments required for a full structural determination by NMR. nih.govisotope.com The ability to produce RNA that is selectively labeled on G and C residues, for example, has been demonstrated and greatly simplifies resonance assignment and the study of molecular structure. nih.gov Chemo-enzymatic approaches have also been developed, combining the chemical synthesis of labeled nucleobases with enzymatic phosphorylation to produce the required rNTPs for IVT, offering versatility in creating specific labeling patterns. researchgate.netnih.gov

Table 1: Key Components for In Vitro Transcription with Labeled Precursors

ComponentFunctionRelevance to Labeling
DNA TemplateProvides the sequence information for RNA synthesis.Determines the position and number of guanine residues to be labeled.
T7 RNA PolymeraseEnzyme that catalyzes the synthesis of RNA.Incorporates the labeled GTP into the growing RNA chain.
Labeled GTPPrecursor nucleotide containing the isotopic labels.The source of this compound in the final RNA product.
Standard rNTPs (ATP, CTP, UTP)Building blocks for the rest of the RNA sequence.Can also be labeled for different experimental purposes.
Buffer SystemMaintains optimal pH and ionic conditions for the enzyme.Ensures efficient and accurate transcription.

Solid-Phase Oligonucleotide Synthesis for DNA and RNA using Labeled Phosphoramidites

Solid-phase synthesis is an automated chemical method that allows for the precise, site-specific incorporation of labeled nucleotides into both DNA and RNA oligonucleotides. mdpi.com This technique offers unparalleled control over the sequence and the exact placement of an isotopic label. To incorporate this compound using this method, it must be chemically converted into a protected nucleoside phosphoramidite (B1245037) building block. mdpi.comnih.gov

The synthesis process occurs on a solid support, typically controlled-pore glass (CPG) or polystyrene (PS), within an automated synthesizer. wikipedia.org The synthesis follows a four-step cycle for each nucleotide addition:

Deprotection (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support. researchgate.net

Coupling: The labeled guanine phosphoramidite is activated and coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain. mdpi.comresearchgate.net This step incorporates the this compound into the desired position in the sequence.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences. wikipedia.org

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage. researchgate.net

This cycle is repeated until the desired oligonucleotide sequence is fully assembled. wikipedia.org Finally, the completed DNA or RNA chain is cleaved from the solid support, and all remaining protecting groups are removed. The final product is then purified, often using high-performance liquid chromatography (HPLC). wikipedia.org

The major advantage of solid-phase synthesis is the ability to introduce a single labeled nucleotide at a specific, predetermined site within the nucleic acid sequence. oup.comnih.gov This site-specific labeling is crucial for studying specific interactions, such as protein-DNA binding sites or the active site of a ribozyme, without the spectral complexity that arises from uniform labeling. mdpi.comoup.com

Table 2: Comparison of In Vitro Transcription and Solid-Phase Synthesis

FeatureIn Vitro Transcription (IVT)Solid-Phase Synthesis
Primary Product RNADNA and RNA
Labeling Strategy Uniform (residue-specific)Site-specific
Precursor Labeled ribonucleoside triphosphates (rNTPs)Labeled phosphoramidites
Method EnzymaticChemical
Yield High (milligram quantities)Lower (micromole scale)
Length Limitation Can produce very long RNA molecules.Practical for shorter oligonucleotides (up to ~200 nt). wikipedia.org
Key Advantage Cost-effective for uniform labeling of large RNAs. creative-biostructure.comPrecise control over label placement. mdpi.com

Analytical Validation of Isotopic Purity and Positional Enrichment

Following the synthesis of nucleic acids incorporating this compound, it is critical to verify the isotopic incorporation, purity, and the specific position of the labels. This validation is typically achieved through a combination of high-resolution analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is a powerful tool for confirming the mass increase corresponding to the incorporated isotopes. High-resolution MS can accurately determine the molecular weight of the synthesized oligonucleotide. acs.org The expected mass difference from the incorporation of this compound (containing two ¹³C and one ¹⁵N atoms) compared to the unlabeled guanine can be precisely calculated and compared with the experimental data. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the nucleic acid, allowing for the localization of the labeled nucleotide within the sequence. nih.gov Liquid chromatography-mass spectrometry (LC-MS) methods are particularly effective for analyzing the nucleic acid digest, separating the individual nucleosides or nucleobases before mass analysis to quantify the level of isotopic enrichment. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is not only the primary application for which many labeled nucleic acids are designed but also a key tool for their validation. cef-mc.defrontiersin.org The presence of ¹³C and ¹⁵N isotopes, which are NMR-active, gives rise to distinct signals in ¹³C and ¹⁵N NMR spectra. nih.gov Heteronuclear NMR experiments, such as the ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or ¹H-¹⁵N HSQC, are used to correlate the protons directly bonded to the isotopic labels. researchgate.net For this compound, a ¹H-¹³C HSQC would show a correlation for the C8-H8 pair, and a ¹H-¹⁵N HSQC experiment would detect the N7 position. researchgate.net The appearance of these specific signals at the expected chemical shifts confirms the successful and position-specific incorporation of the labels. frontiersin.orguni-hannover.de The high resolution of these NMR methods provides unambiguous confirmation of the label's position and the structural integrity of the oligonucleotide. cef-mc.denih.gov

Table 3: Analytical Techniques for Validation

TechniquePrincipleInformation Provided
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms overall isotopic incorporation by mass increase; quantifies enrichment level. acs.orgnih.gov
Tandem MS (MS/MS) Fragments ions and analyzes the fragments.Helps to localize the labeled nucleotide within the sequence. nih.gov
NMR Spectroscopy Detects the magnetic properties of atomic nuclei.Unambiguously confirms the position of the labels and the structural integrity of the molecule. cef-mc.denih.gov
HPLC Separates components of a mixture.Purifies the labeled oligonucleotide and can be coupled to MS for analysis.

Applications in Nuclear Magnetic Resonance Nmr Spectroscopy of Nucleic Acids

Principles of Multi-Nuclear NMR with Guanine-4,8-13C2,7-15N Labels

The strategic placement of ¹³C and ¹⁵N isotopes within the guanine (B1146940) nucleobase fundamentally enhances the capabilities of NMR spectroscopy for studying complex nucleic acid systems. Unlike protons (¹H), which have a narrow chemical shift range leading to significant signal overlap in large biomolecules, ¹³C and ¹⁵N nuclei exhibit much wider chemical shift distributions. acs.orgnih.gov This property is central to improving the quality and information content of NMR spectra.

The incorporation of ¹³C at positions 4 and 8 and ¹⁵N at position 7 of guanine significantly enhances spectral dispersion. acs.org Standard one-dimensional ¹H NMR spectra of nucleic acids larger than a few nucleotides are often crowded, with many proton signals overlapping in a small spectral window, making unambiguous assignments impossible. rsc.orgacs.org By introducing ¹³C and ¹⁵N labels, it becomes possible to perform multi-dimensional heteronuclear NMR experiments (e.g., ¹H-¹³C or ¹H-¹⁵N HSQC), which correlate the proton chemical shifts with those of the directly attached carbon or nitrogen atoms. rsc.org Since ¹³C and ¹⁵N chemical shifts are highly sensitive to their local electronic environment, this spreads the signals out over a second, much wider frequency dimension, dramatically improving spectral resolution. nih.gov

Furthermore, while the intrinsic NMR sensitivity of ¹³C and ¹⁵N is lower than that of ¹H, isotopic labeling enables the use of advanced pulse sequences that can enhance sensitivity. mst.edumeihonglab.com Techniques such as Transverse Relaxation-Optimized Spectroscopy (TROSY) are particularly effective for large biomolecules, as they reduce relaxation rates and lead to sharper lines and improved sensitivity. acs.org The creation of isolated ¹H-X (where X = ¹³C or ¹⁵N) spin pairs by site-specific labeling simplifies relaxation pathways and scalar coupling networks, which is advantageous for studying molecular dynamics and further improves spectral quality. rsc.orgnih.gov

For large nucleic acids like long RNA molecules or DNA complexes, severe resonance overlap is a primary obstacle to structural analysis. acs.orgisotope.com Nucleotide-specific or even atom-specific labeling, as with this compound, is an indispensable tool for overcoming this challenge. rsc.org By incorporating labels into only the guanine residues, or even a single specific guanine, signals from these residues can be selectively observed in a complex spectrum, effectively filtering out the signals from all other nucleotides.

This selective observation drastically simplifies crowded spectra. rsc.org For instance, a ¹H-¹³C HSQC experiment on a DNA molecule containing an 8-¹³C-guanine label will only show a correlation peak for the H8-C8 pair of that specific residue, providing an unambiguous spectral marker. nih.gov This approach is crucial for assigning resonances, which is the first step in any detailed NMR structural study. Without the ability to resolve and assign individual signals, it is impossible to extract the distance and angular constraints needed to calculate a three-dimensional structure. rsc.orgisotope.com

Structural Characterization of Nucleic Acids

The specific placement of isotopic labels in this compound provides direct probes into key structural features of DNA and RNA.

Moreover, such labels are critical for studying conformational dynamics, such as the transient formation of alternative structures like Hoogsteen base pairs, which are implicated in DNA recognition and repair. oup.com Relaxation dispersion NMR experiments, which measure dynamics on the microsecond-to-millisecond timescale, are greatly facilitated by the isolated spin pairs provided by site-specific labeling. nih.govoup.com

The nitrogen at position 7 (N7) of guanine is located on the Hoogsteen edge of the base and is a key hydrogen bond acceptor in many non-canonical base pairs (e.g., G-A sheared) and tertiary interactions in RNA. acs.org Placing a ¹⁵N label at this position provides a direct spectroscopic probe of these hydrogen bonding interactions. rsc.org Experiments such as the HNN-COSY can directly detect scalar couplings across hydrogen bonds, providing definitive evidence of specific base-pairing schemes. rsc.org

The C8 position, being on the outer edge of the purine (B94841) ring, is sensitive to base stacking interactions. The chemical shift of ¹³C8 is influenced by the ring currents of adjacent bases, providing information on the local stacking geometry. The C4 carbonyl carbon is part of the Watson-Crick edge and its chemical shift can be sensitive to the integrity of standard G-C base pairing.

Guanine-rich sequences can fold into four-stranded structures known as G-quadruplexes, which are stabilized by stacked G-tetrads. nih.gov These structures are notoriously difficult to study by NMR due to their high guanine content, leading to extreme spectral overlap. oup.com Site-specific labeling of guanine residues is often essential for their analysis. nih.gov

Introducing an 8-¹³C guanine label at specific positions within a G-quadruplex sequence allows researchers to trace the strand topology and identify which guanines are involved in G-tetrad formation. nih.govoup.com The ¹³C8 chemical shifts are diagnostic of the syn or anti conformation of the guanosines, which is a key feature distinguishing different G-quadruplex folding topologies (e.g., parallel, antiparallel, or hybrid). nih.gov Similarly, the N7 position is central to the Hoogsteen hydrogen bonding network that forms the core of the G-tetrad, making a ¹⁵N7 label a powerful probe for confirming the quadruplex structure and studying its interactions. msu.ru

Long-Range Structural Constraints from ¹³C-¹⁵N and ¹³C-¹³C Correlations

The precise placement of ¹³C at the C4 and C8 positions and ¹⁵N at the N7 position in Guanine-4,8-¹³C₂,7-¹⁵N provides unique opportunities to obtain long-range structural information essential for defining the global fold of a nucleic acid. The ¹³C-labeled atoms at positions C4 and C8, being part of the purine ring system, are strategically located to report on the conformation of the nucleobase itself and its interactions within the larger structure.

The presence of adjacent ¹³C and ¹⁵N labels allows for the measurement of scalar couplings (J-couplings) and residual dipolar couplings (RDCs) between these nuclei. While one-bond couplings are standard, the true power of this labeling scheme lies in detecting multi-bond correlations. For instance, long-range J-couplings between C4-¹³C and C8-¹³C, or between C8-¹³C and N7-¹⁵N, can provide critical dihedral angle constraints that are otherwise difficult to obtain.

In solid-state NMR or in studies of partially aligned nucleic acids in solution, RDCs provide information on the orientation of internuclear vectors relative to a common alignment frame. oup.com The specific labeling in Guanine-4,8-¹³C₂,7-¹⁵N simplifies the measurement of RDCs by reducing spectral complexity and eliminating unwanted couplings that would be present in a uniformly labeled sample. oup.com These long-range orientational constraints are invaluable for determining the three-dimensional structure of large RNAs and complex DNA structures like G-quadruplexes. nih.gov

Table 1: Potential Long-Range Correlations in Guanine-4,8-¹³C₂,7-¹⁵N for Structural Analysis

Correlation TypeInvolved NucleiType of InformationApplication
Scalar CouplingⁿJ(¹³C, ¹⁵N)Dihedral AnglesDefining local base and backbone conformation
Scalar CouplingⁿJ(¹³C, ¹³C)Dihedral AnglesConstraining the purine ring geometry
Residual Dipolar Coupling¹D(¹³C, ¹⁵N)Internuclear Vector OrientationDetermining global fold and long-range structure
Residual Dipolar Coupling¹D(¹³C, ¹³C)Internuclear Vector OrientationRefining the orientation of guanine bases in space

Investigation of Nucleic Acid Dynamics

Nucleic acid function is intrinsically linked to its dynamic properties, which span a vast range of timescales from picoseconds to seconds. nih.gov Isotope-labeled compounds like Guanine-4,8-¹³C₂,7-¹⁵N are instrumental in NMR experiments designed to probe these motions. oup.commdpi.com By providing site-specific NMR-active nuclei, this compound allows researchers to monitor dynamic processes at the level of individual atoms within the guanine nucleobase.

Probing Local and Global Dynamics via Relaxation Experiments

NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are highly sensitive to molecular motion occurring on the pico- to nanosecond timescale. The ¹³C and ¹⁵N nuclei in Guanine-4,8-¹³C₂,7-¹⁵N serve as excellent probes for these fast internal dynamics.

Key relaxation parameters include:

Spin-spin relaxation (R₂): Sensitive to both fast motions and slower conformational exchange processes (µs-ms).

Heteronuclear Overhauser Effect (NOE): Provides information about the amplitude of fast internal bond vector motions.

By incorporating Guanine-4,8-¹³C₂,7-¹⁵N into a nucleic acid and measuring the R₁, R₂, and NOE values for the C4, C8, and N7 nuclei, a detailed picture of the local flexibility of the guanine base can be constructed. utoronto.ca For example, elevated relaxation rates might indicate regions of increased flexibility, such as in loops or bulge regions of an RNA molecule, which are often critical for biological function. Deuteration of nearby protons can further enhance the quality of relaxation data by reducing dipolar relaxation pathways, leading to sharper lines and higher signal-to-noise. nih.govacs.org

Measurement of Chemical Exchange Phenomena (Micro- to Millisecond Timescales)

Many crucial biological processes, such as enzymatic catalysis and molecular recognition, involve nucleic acids transitioning between different conformational states on the microsecond (µs) to millisecond (ms) timescale. nih.govresearchgate.net These "invisible" or low-populated excited states cannot be detected by standard structural methods but can be characterized using NMR relaxation dispersion experiments. ucl.ac.uk

Relaxation dispersion techniques, such as Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ experiments, measure how the transverse relaxation rate (R₂) changes as a function of an applied radiofrequency field. nih.govucl.ac.uk This dispersion profile provides quantitative information about the kinetics (exchange rate, kₑₓ) and thermodynamics (population of states) of the exchange process.

The specific labeling in Guanine-4,8-¹³C₂,7-¹⁵N is highly advantageous for these studies. oup.comresearchgate.net It creates an isolated spin system that minimizes complex spin-spin coupling networks, simplifying both the execution of the experiment and the analysis of the resulting data. oup.com For instance, monitoring the ¹³C8 nucleus allows for the characterization of dynamic events like the transient formation of Hoogsteen base pairs in a DNA duplex or the folding/unfolding transitions in a G-quadruplex. nih.govnih.gov

Table 2: Representative Data from Relaxation Dispersion Studies on Nucleic Acids

Nucleic Acid SystemLabeled PositionExchange Rate (kₑₓ)Excited State Population (pₑ)Dynamic Process
A-site RNA Mimic researchgate.netSite-specific ¹³C~1880 s⁻¹~4%Conformational switch between secondary structures
mini-cTAR DNA oup.comresearchgate.net8-¹³C-GuanosineNot specifiedNot specifiedExchange process in the lower stem
G-quadruplex nih.gov8-¹³C-Guanosine0.012 min⁻¹Not specifiedSlow exchange between two distinct folds
Holliday Junction Mimic nih.govSite-specific ¹³Ck_fwd = 3.1 s⁻¹, k_bwd = 10.6 s⁻¹~77% (ground state)Exchange between two stacked conformers

Analysis of Conformational States and Transitions

Data obtained from relaxation dispersion experiments are critical for building a complete model of a nucleic acid's conformational landscape. researchgate.netucl.ac.uk By determining the chemical shifts of the nuclei in the invisible excited state, researchers can gain structural insights into these transient conformations. nih.gov This information is crucial for understanding mechanisms of ligand binding, ribozyme catalysis, and protein-nucleic acid recognition.

The use of Guanine-4,8-¹³C₂,7-¹⁵N allows for the precise characterization of the guanine base's environment in both the ground and excited states. For example, a significant change in the ¹³C8 chemical shift between the two states could indicate a transition from a standard Watson-Crick base pair to a Hoogsteen or sheared G-A pair. Similarly, changes at the N7 position are highly informative about metal ion binding or the formation of tertiary contacts involving the Hoogsteen edge of the guanine base. nih.govresearchgate.net

Ligand Binding Studies to Nucleic Acids

Understanding how small molecules and proteins interact with specific nucleic acid targets is a cornerstone of drug discovery and molecular biology. nih.govsemanticscholar.org NMR spectroscopy is a uniquely powerful tool for these studies because it can provide information on binding location, affinity, and ligand-induced conformational changes at atomic resolution. nih.govresearchgate.net

Applications in Mass Spectrometry Ms for Quantitative Analysis and Tracing

Quantitative Biomolecule Analysis using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for quantitative analysis, renowned for its high precision and accuracy. The strategy involves adding a known amount of an isotopically labeled standard, such as Guanine-4,8-¹³C₂,7-¹⁵N, to a sample. This "internal standard" behaves chemically and physically identically to the endogenous analyte (the unlabeled guanine) during sample preparation and analysis, correcting for any analyte loss that may occur.

The quantification of guanine (B1146940) and its various metabolites, including products of oxidative damage like 8-hydroxyguanine (B145757) (8-OHGua) or 8-oxo-7,8-dihydroguanine (8-oxoGua), is crucial for understanding numerous biological processes and disease states. nih.govanalchemres.orgumw.edu.pl Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for this purpose. researchgate.netnih.gov These methods involve the chromatographic separation of the target analytes from complex biological matrices, such as urine or DNA hydrolysates, before their detection by the mass spectrometer. nih.govmac-mod.com

Researchers have developed various LC-MS/MS methods tailored for different forms of guanine. For instance, methods for analyzing guanine and its oxidized nucleoside, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), often involve direct injection of processed samples like urine onto the LC-MS/MS system. nih.govfabad.org.tr The development of these analytical procedures has significantly progressed, enabling the simultaneous analysis of multiple guanine species and providing a deeper insight into cellular processes like DNA repair and oxidative stress. nih.gov

The accuracy of LC-MS/MS quantification is profoundly enhanced by the use of stable isotope-labeled internal standards. nih.govnih.govacs.org Guanine-4,8-¹³C₂,7-¹⁵N, with its two ¹³C atoms and one ¹⁵N atom, serves this purpose effectively. cymitquimica.com When added to a biological sample at the beginning of the extraction procedure, it co-elutes with the endogenous, unlabeled guanine. By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the internal standard, precise quantification can be achieved, compensating for variations in sample recovery and matrix effects during ionization. nih.gov

The use of isotopically labeled standards is a common practice in studies quantifying DNA adducts or metabolic products. For example, in the analysis of N7-ethylguanine, a marker of DNA damage, a ¹⁵N₅-labeled version was used as the internal standard to ensure accurate measurement in urine samples from smokers and non-smokers. nih.govoup.com Similarly, for the analysis of DNA cross-links, ¹⁵N₃, ¹³C₁-labeled internal standards have been employed. nih.govacs.org These examples underscore the principle that using a stable isotope-labeled analog, such as Guanine-4,8-¹³C₂,7-¹⁵N, is critical for robust and reliable quantification.

Table 1: Examples of Stable Isotope-Labeled Internal Standards in Guanine-Related MS Analysis

Internal StandardAnalyteApplicationReference
Guanine-4,8-¹³C₂,7-¹⁵NGuanine and its metabolitesQuantitative biomolecule analysis cymitquimica.com
¹⁵N₅-N7-EthylguanineN7-EthylguanineMeasuring DNA damage from ethylating agents nih.govoup.com
¹⁵N₃, ¹³C₁-labeled G-A cross-linksGuanine-Adenine DNA cross-linksQuantifying DNA damage from butadiene exposure nih.govacs.org
[¹³C₂,¹⁵N]-8-nitroguanine8-NitroguanineMeasurement of nitrative DNA damage mdpi.com
8-Hydroxy-2'-Deoxyguanosine [¹⁵N₅]8-Hydroxy-2'-DeoxyguanosineBiomarker for oxidative DNA damage fabad.org.tr

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. azolifesciences.combioanalysis-zone.com This capability is invaluable for the analysis of small molecules like guanine in complex biological samples. HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions (isobars), thereby increasing the confidence in analyte identification. bioanalysis-zone.com

In the context of guanine analysis, HRMS helps to differentiate the analyte signal from background interferences, which is particularly important when measuring low-abundance species such as DNA adducts. nih.gov For example, a study analyzing 7-ethylguanine (B95958) in human leukocyte DNA utilized high-resolution tandem mass spectrometry to achieve the necessary sensitivity and specificity to detect the adduct at levels of femtomoles per micromole of guanine. nih.gov The precise mass measurement confirms the elemental composition of the detected ion, adding a layer of certainty to the identification that is not possible with lower-resolution instruments. azolifesciences.commdpi.com

Stable Isotope Tracing (SIT) for Metabolic Pathway Elucidation

Stable Isotope Tracing (SIT) is a powerful technique used to map the flow of atoms through metabolic networks. By supplying cells or organisms with substrates labeled with stable isotopes like ¹³C and ¹⁵N, researchers can track the incorporation of these heavy atoms into downstream metabolites. Mass spectrometry is then used to analyze the mass isotopomer distributions (MIDs) of these metabolites, which reveals the activity of different metabolic pathways.

Guanine is a nitrogenous base, and its synthesis involves atoms from various precursors, including amino acids like glutamine, glycine (B1666218), and aspartate. nih.gov By using precursors labeled with both ¹³C and ¹⁵N, such as [¹³C₅, ¹⁵N₂]-glutamine, it is possible to simultaneously trace the contributions of carbon and nitrogen to the purine (B94841) ring. nih.govnih.gov This dual-labeling approach provides a more comprehensive picture of metabolic flux compared to single-isotope tracing. nih.gov

For instance, tracing studies have utilized labeled substrates to investigate central carbon and nitrogen metabolism. nih.govresearchgate.net The incorporation of ¹³C and ¹⁵N from labeled glutamine and aspartate into the purine monophosphate pool can be monitored, providing insights into the interplay between amino acid metabolism and nucleotide synthesis. nih.gov High-resolution mass spectrometry is often essential in these studies to resolve the mass shifts caused by the incorporation of ¹³C (~1.003 u) and ¹⁵N (~0.997 u). nih.gov

The de novo purine biosynthesis (DNPB) pathway is a fundamental, multi-step process that builds the purine ring from simpler precursors. nih.govplos.org Stable isotope tracing has been instrumental in elucidating the dynamics of this pathway. By providing cells with labeled precursors like [¹⁵N]-glycine or [¹³C]-glycine, scientists can track the incorporation of these isotopes into the intermediates and final products of the pathway, such as guanosine (B1672433) monophosphate (GMP). nih.gov

Such experiments have confirmed the sequence of reactions and the origin of the atoms in the purine ring. nih.govplos.org For example, studies in HeLa cells have used labeled hypoxanthine (B114508) or glycine to probe the salvage and de novo synthesis routes, respectively. By measuring the abundance of labeled intermediates like 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and end products like AMP and GMP, researchers can quantify the flux through the de novo pathway under different cellular conditions. nih.gov These investigations are critical for understanding cellular proliferation and for identifying potential therapeutic targets in diseases like cancer, where this pathway is often upregulated. plos.orgbiorxiv.org

Table 2: Key Labeled Precursors in Stable Isotope Tracing of Purine Metabolism

Labeled PrecursorMetabolic Pathway InvestigatedKey FindingsReference(s)
[¹⁵N]Glycine / [¹³C]GlycineDe Novo Purine BiosynthesisTraces the incorporation of glycine into the purine ring, elucidating pathway activity. nih.gov
[¹³C₅, ¹⁵N₂]GlutamineCentral Carbon & Nitrogen Metabolism, Purine SynthesisReveals the contribution of glutamine's carbon and nitrogen to TCA cycle intermediates and purine precursors. nih.govresearchgate.net
[¹³C₄, ¹⁵N]AspartatePurine Monophosphate Pool, TCA CycleTracks the incorporation of aspartate into the purine ring and its connection to the TCA cycle. nih.gov
[¹³C₃, ¹⁵N]SerineOne-Carbon Metabolism, De Novo Purine BiosynthesisFollows the flow of carbon and nitrogen from serine into formate (B1220265) and glycine, which are essential for purine synthesis. nih.gov

Purine Salvage Pathway Dynamics

The purine salvage pathway is a crucial metabolic route that recycles purine bases from the degradation of nucleic acids, conserving energy for the cell. Guanine-4,8-¹³C₂,7-¹⁵N is instrumental in elucidating the dynamics of this pathway. By introducing the labeled guanine into cellular systems, researchers can track its incorporation into the nucleotide pool and subsequent utilization in DNA and RNA synthesis.

Deficiencies in enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), lead to serious metabolic disorders like Lesch-Nyhan syndrome. msdmanuals.com In such cases, purines are not efficiently salvaged and are instead degraded to uric acid, leading to hyperuricemia. msdmanuals.com Studies using labeled guanine can help in understanding the altered metabolic fluxes in these disease states. For instance, by measuring the ratio of labeled guanine to its metabolic products, the activity of key enzymes like purine nucleoside phosphorylase (PNP), which converts guanosine to guanine, can be assessed in vivo. nih.gov

Research has shown that in the absence of efficient salvage, there is an increased demand on the de novo purine synthesis pathway, a more energy-intensive process. msdmanuals.comnih.gov The use of labeled precursors in metabolomics studies allows for the simultaneous monitoring of both the salvage and de novo pathways, providing a comprehensive picture of purine metabolism. nih.gov

Investigation of Enzymatic Reactions and Substrate Utilization

Guanine-4,8-¹³C₂,7-¹⁵N is a valuable substrate for studying the kinetics and mechanisms of enzymes involved in purine metabolism. By using this labeled compound, the conversion of guanine to other metabolites can be accurately quantified using mass spectrometry.

For example, the activity of purine nucleoside phosphorylase (PNP) can be monitored by tracking the formation of guanosine from labeled guanine. nih.gov This is particularly relevant in the study of PNP inhibitors, which have therapeutic potential. nih.gov The table below summarizes the use of isotopically labeled purines in studying enzymatic reactions.

Enzyme StudiedLabeled Substrate/ProductApplication
Purine Nucleoside Phosphorylase (PNP)¹³C₂,¹⁵N-GuanineMeasuring enzyme activity and inhibitor efficacy in vivo. nih.gov
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT)Labeled Hypoxanthine and GuanineInvestigating the metabolic consequences of HPRT deficiency. msdmanuals.com
Adenine Phosphoribosyltransferase (APRT)Labeled AdenineUnderstanding the pathophysiology of APRT deficiency. msdmanuals.com

Furthermore, the chemo-enzymatic synthesis of specifically labeled nucleotides, such as those derived from Guanine-4,8-¹³C₂,7-¹⁵N, facilitates detailed structural and dynamic studies of nucleic acids by NMR spectroscopy. oup.comnih.gov

Analysis of Nucleic Acid Modifications and Adducts

The integrity of DNA and RNA is constantly challenged by endogenous and exogenous agents that can cause modifications and form adducts, leading to mutations and cellular dysfunction. Guanine-4,8-¹³C₂,7-¹⁵N plays a pivotal role as an internal standard in the sensitive and accurate quantification of these lesions.

Detection and Quantification of Guanine-Derived DNA/RNA Lesions using Labeled Standards

Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards like Guanine-4,8-¹³C₂,7-¹⁵N, is the gold standard for the quantitative analysis of DNA and RNA adducts. nih.govgoogle.comacs.org This method involves adding a known amount of the labeled standard to a biological sample. The ratio of the endogenous, unlabeled adduct to the labeled standard is then measured by mass spectrometry, allowing for precise quantification. google.com

This technique has been successfully applied to measure a variety of guanine-derived lesions, including those formed from exposure to carcinogens and products of oxidative stress. acs.orgljmu.ac.ukoup.com For instance, the levels of N7-(2-hydroxyethyl)guanine, a DNA adduct formed from ethylene (B1197577) oxide exposure, can be accurately determined using this approach. nih.gov Similarly, malondialdehyde-guanine adducts, biomarkers of lipid peroxidation, are quantified using labeled standards. ljmu.ac.uk

The table below presents examples of guanine-derived lesions quantified using labeled standards.

Guanine-Derived LesionAnalytical MethodSignificance
N7-(2-hydroxyethyl)guanineHPLC/ESI-MS/MSBiomarker of ethylene oxide exposure. nih.gov
Malondialdehyde-guanine (M1G)LC-MS/MSBiomarker of lipid peroxidation and oxidative stress. ljmu.ac.uk
1,N²-propano-2'-deoxyguanosinenanoLC–NSI/MS/MSMarker of DNA damage from acrolein and crotonaldehyde. acs.org
1,N²-etheno-2'-deoxyguanosinenanoLC–NSI/MS/MSAssociated with oxidative stress-induced DNA damage. acs.org

Mechanistic Studies of DNA Repair Pathways

Understanding the mechanisms by which cells repair DNA damage is crucial for developing strategies to combat diseases like cancer. Isotopically labeled compounds such as Guanine-4,8-¹³C₂,7-¹⁵N are invaluable tools in these investigations. By incorporating labeled lesions into DNA substrates, researchers can trace the fate of the damaged base and identify the repair pathways involved.

For example, the repair of O⁶-methylguanine, a mutagenic lesion, is primarily carried out by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov Studies using DNA containing labeled O⁶-methylguanine can elucidate the efficiency and capacity of this repair process in different cell types and under various conditions.

Furthermore, the use of labeled nucleotides helps in understanding the interplay between different DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). nih.gov Cellular assays, often employing genetic and molecular reporters, provide insights into the complex processes of DNA recombination and repair. nih.gov The ability to track the movement and transformation of labeled DNA components provides a powerful means to dissect these intricate cellular mechanisms.

Investigation of Protein Nucleic Acid Interactions and Complexes

Structural Mapping of Protein-Nucleic Acid Interfaces

Isotopically labeled nucleotides are instrumental in precisely mapping the contact surfaces between proteins and nucleic acids. mssm.edunih.gov The introduction of ¹³C and ¹⁵N labels into guanine (B1146940) allows these specific atoms to serve as sensitive probes. nih.gov Techniques like heteronuclear NMR spectroscopy can detect changes in the chemical environment of these labeled nuclei upon protein binding. ucsb.edu By observing which guanine residues experience significant changes in their NMR signals, scientists can construct a detailed map of the protein-nucleic acid interface. mssm.edu

The strategic placement of isotopes in Guanine-4,8-13C2,7-15N allows for the unambiguous identification of guanine atoms that are in direct contact with a binding protein. When a protein binds to a nucleic acid, the amino acid residues at the interface cause a change in the local electronic environment of the nearby guanine atoms. This phenomenon, known as a chemical shift perturbation, is readily detectable in NMR spectra. ucsb.edu For example, a significant shift in the signal from the ¹⁵N at position 7 (N7) of the guanine ring strongly suggests an interaction, such as a hydrogen bond, involving this specific atom in the major groove of the DNA. nih.gov Similarly, perturbations in the signals from the ¹³C-labeled carbon atoms (C4 and C8) can indicate close proximity to protein side chains. nih.gov By analyzing these chemical shift maps, researchers can pinpoint the exact guanine-specific contact points within the complex.

Table 1: Isotope-Specific Probes for Guanine Interactions
Labeled AtomPosition in GuanineTypical Interaction DetectedSignificance
7-¹⁵NMajor GrooveHydrogen bonding, metal coordinationIdentifies specific protein contacts with the Hoogsteen face of guanine. nih.gov
4-¹³CPyrimidine (B1678525) RingVan der Waals contacts, stacking interactionsReports on interactions within the core purine (B94841) structure.
8-¹³CImidazole (B134444) RingVan der Waals contacts, hydrophobic interactionsSensitive to changes in glycosidic bond conformation (syn/anti).

Beyond simple contact mapping, isotope labeling enables a detailed analysis of the specific non-covalent forces that stabilize the complex. Hydrogen bonds are critical for the specificity of protein-DNA recognition, and guanine offers multiple hydrogen bond donor and acceptor sites. ncert.nic.innih.gov The incorporation of ¹⁵N at position 7 is particularly useful for probing hydrogen bonds in the major groove, a common site for protein recognition. nih.govnih.gov Changes in the ¹⁵N chemical shift can confirm the formation of these crucial bonds. nih.gov

Stacking interactions, where the aromatic rings of amino acids (like tryptophan or tyrosine) pack against the purine ring of guanine, are also vital for complex stability. nih.gov These π-π interactions alter the electronic environment of the guanine ring system, which can be detected as changes in the chemical shifts of the ¹³C-labeled atoms at positions 4 and 8. rsc.org The magnitude and direction of these shifts provide valuable information about the geometry and strength of the stacking arrangement. nih.gov

Conformational Changes upon Complex Formation

The binding of a protein can often induce significant structural changes in the target nucleic acid. oup.com These conformational adjustments can range from subtle alterations in the sugar-phosphate backbone to large-scale bending or unwinding of the duplex. This compound serves as an excellent probe for monitoring such protein-induced structural perturbations in and around guanine-containing regions. nih.govnih.gov

When a protein binds, the DNA or RNA can bend, kink, or partially unwind to achieve an optimal fit. oup.com Such distortions will alter the local geometry and, consequently, the NMR signals of the isotopically labeled guanine residues within that region. nih.govresearchgate.net For example, a change in the glycosidic torsion angle of a guanine base, a key conformational parameter, can be monitored through the ¹³C label at the C8 position. Solid-state NMR experiments on specifically labeled proteins and nucleic acids can provide detailed distance and orientation constraints, revealing the precise nature of these structural changes. nih.gov Chemical probing experiments have shown that certain compounds can induce specific structural perturbations in regions with adjacent guanine residues, highlighting the unique conformational flexibility of these areas. nih.gov

Table 2: NMR Parameters for Detecting Structural Changes
NMR ParameterStructural Information GainedRelevant Labeled Atom(s)
Chemical Shift PerturbationChanges in local electronic environment upon binding or conformational change. ucsb.edu¹⁵N, ¹³C
Nuclear Overhauser Effect (NOE)Provides through-space distance information between atoms (<5 Å).¹H, ¹³C, ¹⁵N
Scalar Couplings (J-couplings)Gives information about dihedral angles in the sugar-phosphate backbone.¹³C
Relaxation Rates (R1, R2)Reports on the dynamics and flexibility of the nucleic acid. nih.gov¹⁵N, ¹³C

Nucleic acids are not static molecules; they possess inherent flexibility and undergo a range of dynamic motions. nih.gov Protein binding can significantly alter these dynamics, either by rigidifying a specific region or by inducing increased flexibility in another. NMR relaxation experiments, which measure the rates at which the nuclear spins return to equilibrium, are highly sensitive to molecular motions on various timescales. nih.gov By measuring the relaxation parameters of the ¹³C and ¹⁵N nuclei in the labeled guanine, researchers can quantify changes in the flexibility of the nucleic acid backbone and the bases upon complex formation. nih.gov This information is crucial for understanding how the dynamic properties of DNA and RNA contribute to their function and interaction with proteins.

Mechanistic Insights into Molecular Recognition

The ultimate goal of studying protein-nucleic acid interactions is to understand the mechanism of molecular recognition—how a protein identifies and binds to its specific target sequence or structure among a vast excess of non-target sites. wesleyan.eduresearchgate.net The detailed information obtained using specifically labeled nucleotides like this compound is critical to achieving this goal.

By precisely identifying the contact points, characterizing the key hydrogen bonding and stacking interactions, and mapping the associated conformational and dynamic changes, a comprehensive picture of the recognition process emerges. nih.govoup.com For example, studies can reveal whether a protein recognizes the shape of the DNA backbone, makes direct contacts with the edges of the bases in the major or minor groove, or uses a combination of both direct and indirect readout mechanisms. Understanding these mechanisms at an atomic level provides a foundation for predicting binding sites and designing novel molecules that can modulate these critical biological interactions. nih.gov

Role of Guanine Isotopic Labels in Discerning Specificity and Affinity

The specificity of a protein for a particular nucleic acid sequence is fundamental to its biological function. Isotopic labeling of a single nucleobase, such as with this compound, allows for the precise mapping of the binding interface and the quantification of binding affinity. The primary method used is Chemical Shift Perturbation (CSP), an NMR technique that detects changes in the chemical environment of the labeled nuclei. nih.govnih.gov

When a protein binds to a nucleic acid sequence containing the labeled guanine, the chemical shifts of the ¹³C and ¹⁵N nuclei at positions 4, 8, and 7 are altered. nih.gov These perturbations are a direct consequence of changes in the local electronic environment caused by proximity to the protein, conformational changes in the nucleic acid, or both. By monitoring the ¹H-¹³C and ¹H-¹⁵N correlation spectra (such as HSQC spectra), researchers can identify which specific guanine residues are involved in the interaction. Significant chemical shift changes for a labeled guanine indicate that it is at or near the binding interface. This high-resolution information is crucial for discerning the specificity of the interaction, as it confirms direct contacts between the protein and a particular part of the nucleic acid. researchgate.net

Furthermore, the magnitude of the chemical shift changes can be titrated against the concentration of the binding partner to determine the dissociation constant (K_d), a measure of binding affinity. nih.govnih.gov By fitting the changes in chemical shifts to a binding isotherm, a precise K_d value can be calculated. This quantitative analysis is essential for comparing the binding strengths of a protein to different nucleic acid sequences or for studying the effects of mutations on binding affinity.

Table 1: Illustrative Chemical Shift Perturbation Data for this compound upon Protein Binding This table presents hypothetical data to demonstrate the concept of using CSP to identify key residues in a protein-DNA interaction.

Guanine Residue Position in SequenceLabeled NucleusChemical Shift (Free DNA) (ppm)Chemical Shift (Bound DNA) (ppm)Chemical Shift Perturbation (Δδ) (ppm)
G5¹⁵N7155.2156.81.6
G5¹³C8137.4138.10.7
G5¹³C4150.1150.30.2
G12¹⁵N7155.3155.40.1
G12¹³C8137.5137.50.0
G12¹³C4150.2150.20.0

In this example, the significant perturbations observed for the G5 residue strongly suggest it is a primary contact point for the protein, whereas the G12 residue is likely not involved in the binding interface.

Kinetic Studies of Association and Dissociation Rates

Beyond thermodynamic properties like affinity, understanding the kinetics of complex formation and dissociation is vital for a complete picture of a biological interaction. Isotopic labels, such as those in this compound, are instrumental in measuring the association rate (k_on) and dissociation rate (k_off) of protein-nucleic acid complexes. nih.govcopernicus.org

Various NMR techniques can be employed to extract kinetic information. For interactions in the fast or intermediate exchange regime on the NMR timescale, lineshape analysis of the signals from the labeled nuclei can provide quantitative rate constants. nih.gov As a binding partner is titrated, the peaks corresponding to the labeled guanine may broaden and shift, and the analysis of these changes in the NMR lineshape can be used to calculate k_on and k_off.

For slower dissociation processes, real-time NMR experiments can be utilized. copernicus.org In these experiments, the formation or dissociation of the complex is initiated rapidly (e.g., by a temperature or pressure jump), and a series of fast NMR spectra are recorded over time to monitor the changing state of the labeled guanine signals. This allows for the direct measurement of the rates at which the complex forms and falls apart. These kinetic parameters provide crucial insights into the stability of the complex and the lifetime of the interaction, which are often as biologically relevant as the binding affinity itself.

Table 2: Representative Kinetic Data from NMR Lineshape Analysis This table provides hypothetical kinetic parameters for the interaction of a transcription factor with two different DNA operator sequences, as might be determined using a labeled guanine probe.

DNA Operator SequenceAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Dissociation Constant (K_d) (nM)
High Affinity Site1.2 x 10⁸0.012100
Low Affinity Site3.5 x 10⁷0.35010,000

The data illustrates how isotopic labeling can differentiate not just the binding affinity (K_d), but also the individual rates of association and dissociation that contribute to that affinity. The high-affinity interaction is characterized by a much slower dissociation rate.

Elucidation of Purine Biosynthesis and Metabolic Regulation

Detailed Analysis of De Novo Purine (B94841) Nucleotide Synthesis

De novo purine synthesis is a highly conserved and energy-intensive process that builds purine nucleotides from simple precursors. nih.govnih.gov This pathway involves a series of enzymatic steps to construct the purine ring on a ribose-5-phosphate scaffold. wikipedia.orgnews-medical.net The use of isotopically labeled precursors has been fundamental in dissecting this pathway, from identifying the origin of each atom in the purine ring to quantifying the flow of intermediates.

Early pivotal studies, which fed isotopically labeled compounds to organisms and analyzed the resulting purine products, were instrumental in identifying the molecular origins of the purine skeleton. news-medical.netcolumbia.edu These experiments revealed that the nine atoms of the purine ring are sourced from several simple molecules. The entire molecule of the amino acid glycine (B1666218) provides atoms C4, C5, and N7. columbia.eduutah.edu Additional nitrogen atoms are contributed by the amino acid aspartate (N1) and the amide group of glutamine (N3 and N9). utah.edumicrobenotes.com The remaining carbon atoms are supplied by one-carbon units from the folate pool (C2 and C8) and carbon dioxide (C6). columbia.eduutah.edu Tracers like Guanine-4,8-¹³C₂,7-¹⁵N are modern tools used to confirm and quantify the incorporation of these precursors in various physiological and pathological states.

Atom in Purine RingMolecular Source
N1Aspartate
C2Formate (B1220265) (from Tetrahydrofolate)
N3Glutamine
C4Glycine
C5Glycine
C6CO₂ (Bicarbonate)
N7Glycine
C8Formate (from Tetrahydrofolate)
N9Glutamine

Metabolic flux analysis measures the rate of turnover of metabolites in a biochemical pathway. Isotopic labeling is a cornerstone of this technique. The de novo pathway culminates in the synthesis of inosine monophosphate (IMP), which is the precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgpixorize.com

The conversion of IMP to GMP is a critical branch point and is tightly regulated. droracle.ai This two-step process begins with the enzyme IMP dehydrogenase (IMPDH), which catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine monophosphate (XMP). droracle.ai Subsequently, GMP synthetase catalyzes the conversion of XMP to GMP, using glutamine as a nitrogen donor and energy from ATP hydrolysis. nih.govdroracle.ai

By introducing a labeled compound like Guanine-4,8-¹³C₂,7-¹⁵N into a biological system, or more commonly, labeled precursors like [¹⁵N]glycine, researchers can trace the label's incorporation into IMP, XMP, and finally GMP. nih.gov This allows for the quantification of the flux through the GMP synthesis branch, providing insights into how cellular conditions and signaling pathways influence the channeling of IMP towards guanine (B1146940) nucleotide production. nih.govembopress.org For instance, such studies can reveal how cancer cells upregulate this pathway to meet the high demand for nucleotides required for proliferation. nih.gov

Regulatory Mechanisms of Purine Metabolism

To maintain cellular homeostasis and respond to metabolic demands, purine metabolism is subject to intricate regulatory mechanisms. This regulation occurs at multiple levels, including allosteric control of enzyme activity and regulation of gene expression, ensuring that the production of purine nucleotides is finely tuned to the cell's needs. nih.gov

Feedback inhibition is a primary mechanism for regulating de novo purine synthesis. brainkart.com The end products of the pathway, including AMP, GMP, and IMP, act as allosteric inhibitors of key enzymes near the beginning of the pathway, effectively shutting down their own synthesis when present in sufficient quantities. wikipedia.orgmdpi.com

Two early and critical regulatory points are the enzymes Ribose-phosphate diphosphokinase (PRPP synthetase) and Glutamine PRPP amidotransferase. wikipedia.orgyoutube.com

PRPP Synthetase: This enzyme catalyzes the formation of 5-phosphoribosyl-α-pyrophosphate (PRPP), a key substrate for purine synthesis. news-medical.netcolumbia.edu It is allosterically inhibited by purine ribonucleotides, particularly ADP and GDP. columbia.edu

Glutamine PRPP Amidotransferase: This enzyme catalyzes the first committed step of the de novo pathway. wikipedia.org It is subject to concerted feedback inhibition by the end products. The enzyme has distinct allosteric sites for "A" nucleotides (AMP, ADP) and "G" nucleotides (GMP, GDP), with the presence of both types of nucleotides leading to synergistic inhibition. columbia.eduyoutube.com

Furthermore, the pathway is regulated at the branch point from IMP to AMP and GMP. The synthesis of AMP from IMP is inhibited by AMP itself, while the synthesis of GMP from IMP is inhibited by GMP. youtube.comyoutube.com This ensures a balanced production of adenine and guanine nucleotides. youtube.com

EnzymeActivatorsInhibitors
PRPP SynthetaseInorganic Phosphate (B84403)ADP, GDP
Glutamine PRPP AmidotransferasePRPPAMP, GMP, IMP (synergistic)
Adenylosuccinate Synthetase (IMP to AMP)GTPAMP
IMP Dehydrogenase (IMP to GMP)-GMP

Beyond allosteric control, the enzymes of the purine synthesis pathway are also regulated at the level of gene expression. nih.gov Studies have shown that the expression levels of key enzymes are often elevated in rapidly proliferating cells, such as cancer cells, to meet the increased demand for nucleotides. nih.gov This upregulation allows for a sustained high flux through the de novo pathway.

A fascinating aspect of post-transcriptional regulation is the spatial organization of the metabolic machinery. Under conditions of high purine demand, the enzymes of the de novo pathway can cluster together to form dynamic, multi-enzyme complexes known as purinosomes. nih.govmdpi.com This co-localization is thought to increase the efficiency of the pathway by channeling unstable intermediates directly from one enzyme to the next, preventing their diffusion and degradation. wikipedia.org The assembly and disassembly of purinosomes provide a higher level of metabolic control, allowing cells to rapidly switch between the de novo and salvage pathways based on purine availability and cellular needs. nih.gov

Interplay with Other Cellular Metabolic Pathways

Pentose Phosphate Pathway (PPP): The PPP is the source of Ribose-5-phosphate, the sugar backbone upon which the purine ring is assembled. nih.gov The activity of the PPP is therefore directly linked to the cell's capacity for nucleotide synthesis.

Amino Acid Metabolism: As detailed earlier, the amino acids glycine, glutamine, and aspartate are direct precursors for the purine ring. mdpi.com Their availability, governed by cellular uptake and other metabolic pathways, directly impacts the rate of purine synthesis.

One-Carbon Metabolism (Folate Cycle): The folate cycle provides the one-carbon units (formyl groups) necessary for two steps in the purine ring assembly (C2 and C8). columbia.edumicrobenotes.com This links purine synthesis to the metabolic status of folate and related vitamins.

Citric Acid (TCA) Cycle: There is a direct link between purine synthesis and the TCA cycle. The synthesis of AMP from IMP involves the formation of fumarate as a byproduct. wikipedia.org This fumarate can then enter the TCA cycle, replenishing its intermediates and linking nucleotide metabolism to cellular respiration. wikipedia.org

The intricate regulation and interconnectedness of purine biosynthesis highlight its central role in cellular physiology. The use of isotopically labeled compounds like Guanine-4,8-¹³C₂,7-¹⁵N remains a critical tool for unraveling these complex metabolic networks.

Connections between Purine Synthesis and Central Carbon Metabolism (e.g., Citric Acid Cycle)

The de novo purine biosynthesis pathway, which builds the purine rings of guanine and adenine from simpler precursors, is intrinsically linked to central carbon metabolism, most notably the Citric Acid Cycle (TCA cycle). This vital connection ensures that the synthesis of nucleotides is coordinated with the cell's energy status and the availability of metabolic building blocks. The TCA cycle does not merely function in energy production; it is a hub that provides key intermediates for a variety of biosynthetic processes, including the formation of the purine backbone. wikipedia.orglibretexts.orgmdpi.com

Several intermediates of the TCA cycle are direct or indirect precursors for the atoms that constitute the purine ring.

Aspartate : Derived from the transamination of the TCA cycle intermediate oxaloacetate , aspartate donates a nitrogen atom (N1) to the purine ring. wikipedia.orgproteopedia.org

Glutamine : The TCA cycle intermediate α-ketoglutarate is a precursor for the synthesis of glutamate, which is then converted to glutamine. wikipedia.orgproteopedia.org Glutamine is a crucial nitrogen donor, contributing two nitrogen atoms (N3 and N9) to the purine ring.

Glycine : This amino acid, which provides two carbon atoms (C4, C5) and one nitrogen atom (N7) to the purine structure, is synthesized from serine. Serine metabolism is closely linked to the TCA cycle through 3-phosphoglycerate, an intermediate of glycolysis.

Formate : The one-carbon units required for two carbon atoms in the purine ring (C2 and C8) are supplied by N¹⁰-formyl-tetrahydrofolate (N¹⁰-formyl-THF). The generation of these one-carbon units occurs in the mitochondria and is tightly linked to the TCA cycle. mdpi.com

The use of labeled tracers like Guanine-4,8-¹³C₂,7-¹⁵N allows researchers to follow the degradation of purines and trace the reentry of their constituent ¹³C and ¹⁵N atoms into these central metabolic pathways, confirming the bidirectional flow of metabolites and quantifying the contributions of purine catabolism to the pools of TCA cycle intermediates.

Table 1: Contribution of Citric Acid Cycle Intermediates to Purine Biosynthesis

Purine Ring Atom(s)Precursor MoleculeOriginating TCA Cycle Intermediate
N1AspartateOxaloacetate
N3, N9Glutamineα-Ketoglutarate
C4, C5, N7Glycine(via Serine from Glycolysis)
C2, C8Formate (via N¹⁰-formyl-THF)Mitochondrial One-Carbon Metabolism

Metabolic Cross-talk in Different Biological Systems (e.g., plants, mammalian cells)

While the core pathways of purine biosynthesis are conserved across different life forms, the regulation and integration of these pathways—referred to as metabolic cross-talk—exhibit significant differences between biological systems such as plants and mammalian cells. Isotope tracing studies are fundamental to dissecting these system-specific metabolic networks.

In Mammalian Cells: In mammals, purine metabolism is tightly integrated with cellular signaling pathways and the metabolic state of the mitochondria. mdpi.com The liver is a primary site for de novo purine synthesis. Under conditions of high demand for nucleotides, such as rapid cell proliferation, the enzymes of the de novo pathway have been observed to co-localize into dynamic multienzyme complexes called "purinosomes." These structures are often found clustered near mitochondria, which are thought to facilitate the efficient transfer of precursors like formate, glycine, and aspartate from the TCA cycle and one-carbon metabolism directly to the purine synthesis machinery, a process known as metabolic channeling. nih.gov This organization enhances the metabolic flux through the pathway. The cross-talk is also evident in the regulation by signaling networks; for instance, the mTOR pathway, a central regulator of cell growth, can control the synthesis of purines by influencing the mitochondrial tetrahydrofolate cycle.

In Plants: Plant metabolic networks are characterized by a high degree of compartmentalization, with specific pathways located in different organelles like chloroplasts, mitochondria, and the cytosol. nih.gov This separation necessitates a complex system of metabolite transport and creates parallel pathways that can complicate metabolic flux analysis. nih.gov Unlike mammals, plants utilize purine metabolism not only for nucleic acids but also for the synthesis of numerous secondary metabolites, including cytokinins (plant hormones), alkaloids (e.g., caffeine), and compounds involved in nitrogen transport and storage (ureides). researchgate.net The cross-talk in plants involves intricate signaling with pathways for nitrogen assimilation (e.g., nitrate signaling), photosynthesis, and stress responses. nih.govfrontiersin.org For example, the availability of nitrogen directly influences the flux into purine biosynthesis for the production of ureides in nitrogen-fixing legumes. Metabolic flux analysis in plants, therefore, must account for these unique pathways and compartments to accurately model cellular metabolism. frontiersin.org

By employing tracers such as Guanine-4,8-¹³C₂,7-¹⁵N, researchers can compare the metabolic fates of purines in these different systems, quantifying the flux into system-specific pathways and revealing how metabolic cross-talk is adapted to the unique physiological demands of plants and mammals.

Table 2: Comparative Overview of Purine Metabolism Cross-talk

FeatureMammalian CellsPlants
Primary Function Nucleic acids, energy carriers, signaling molecules.Nucleic acids, hormones (cytokinins), secondary metabolites (e.g., caffeine), nitrogen transport (ureides).
Key Organelle Mitochondria are central for precursor supply.High degree of compartmentalization (mitochondria, chloroplasts, cytosol).
Metabolic Organization Formation of "purinosomes" near mitochondria to enhance flux via metabolic channeling.Complex interplay and transport between organelles; parallel pathways are common.
Regulatory Cross-talk Tightly linked to cell growth signaling pathways like mTOR.Integrated with nitrate signaling, photosynthesis, and stress response pathways.
Primary Site Liver is the main site of de novo synthesis.Synthesis occurs in various tissues, with specific pathways for transport molecules in certain species.

Emerging Research Directions and Advanced Methodologies

Integration of Stable Isotope Tracing with Multi-Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics)

The use of stable isotope tracers is fundamental to metabolic flux analysis (MFA), a cornerstone of metabolomics that quantifies the rates of metabolic reactions within a biological system. creative-proteomics.comnih.gov The dual labeling of guanine (B1146940) with both ¹³C and ¹⁵N, as in Guanine-4,8-¹³C₂,7-¹⁵N, enables a more comprehensive approach known as ¹³C¹⁵N-Metabolic Flux Analysis. This technique allows for the simultaneous tracking of carbon and nitrogen atoms as they are incorporated into the building blocks of life, offering a systems-level view of cellular metabolism. nih.gov

By introducing Guanine-4,8-¹³C₂,7-¹⁵N into cellular systems, researchers can trace its metabolic fate through various interconnected pathways. In metabolomics, mass spectrometry or NMR spectroscopy can detect the incorporation of ¹³C and ¹⁵N into downstream metabolites of the purine (B94841) synthesis and salvage pathways, providing a detailed map of nucleotide flux. nih.govresearchgate.net This is crucial for understanding how cells regulate the production of DNA and RNA precursors.

The integration with proteomics and transcriptomics, while more complex, offers profound insights. For instance, quantifying the rate of nucleotide incorporation into RNA (transcriptomics) and its subsequent impact on protein synthesis (proteomics) can elucidate how metabolic states influence gene expression and cellular function. However, challenges exist, particularly in proteomics, as the variable number of nitrogen atoms in different amino acids complicates the analysis when using universal ¹⁵N precursors. liverpool.ac.uk Using a labeled nucleobase like guanine helps to specifically probe the pathways related to nucleic acid synthesis and turnover.

This multi-omics integration, powered by sophisticated tracers like Guanine-4,8-¹³C₂,7-¹⁵N, is instrumental in identifying regulatory nodes and understanding the metabolic reprogramming that occurs in diseases such as cancer. f1000research.comnih.gov

Interactive Data Table: Multi-Omics Integration with ¹³C/¹⁵N Labeled Guanine

Omics FieldApplication of Labeled GuanineKey Information GainedRelevant Techniques
Metabolomics Tracing the incorporation of ¹³C and ¹⁵N into nucleotide pools and related metabolites.Quantification of de novo and salvage pathway fluxes for purine synthesis.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Transcriptomics Measuring the rate of labeled nucleotide incorporation into newly synthesized RNA.Dynamics of gene expression and RNA turnover rates.RNA-Seq combined with Isotope Ratio MS
Proteomics Assessing the downstream effects of altered nucleotide metabolism on protein expression.Correlation between metabolic flux and the proteome; identifying regulatory feedback loops.MS-based proteomics (challenges with universal labels noted) liverpool.ac.uk
Lipidomics Investigating the link between nucleotide energy status (GTP) and lipid biosynthesis.Understanding the energetic regulation of anabolic pathways.Liquid Chromatography-Mass Spectrometry (LC-MS)

Development of Novel Isotopic Labeling Strategies for Complex Biomolecules

The specific labeling pattern of Guanine-4,8-¹³C₂,7-¹⁵N is itself a product of advanced synthetic strategies designed to overcome challenges in studying complex biomolecules like large RNA and DNA structures by NMR spectroscopy. nih.govisotope.com Uniformly labeling a large nucleic acid with ¹³C and ¹⁵N often leads to overly complex spectra with significant signal overlap and line broadening, hindering detailed structural analysis. core.ac.uknih.gov

Novel strategies focus on site-specific or segmental labeling to simplify spectra and introduce unique probes at functionally important positions. The synthesis of guanine derivatives with labels at specific positions, such as the C8 and N7 atoms, is a key example of this approach. oup.comnih.gov

One advanced application involves using a ¹³C label as an "indirect tag" to probe an adjacent ¹⁵N atom. For instance, in a doubly labeled guanosine (B1672433), the very small scalar coupling between the C8 and N7 atoms is difficult to detect directly. However, in 2D NMR experiments, the large, measurable one-bond coupling between C8 and its attached proton (H8) allows for the unambiguous identification of the H8, which is also coupled to N7. nih.gov This strategy effectively uses the ¹³C-H8 pair as a reporter for the ¹⁵N7 site, enabling researchers to resolve specific atomic interactions within a complex structure. nih.gov

These chemo-enzymatic synthesis methods provide researchers with a toolkit of custom-labeled nucleotides. By incorporating these into nucleic acids, scientists can use sophisticated NMR experiments, such as isotopic filter/edit NOESY, to distinguish between intra- and inter-nucleotide interactions, which is critical for accurate 3D structure determination. oup.com

Interactive Data Table: Synthesis and Application of Labeled Guanine

Labeling StrategyCompound ExamplePurposeKey Advantage
Site-Specific Labeling [1′,8-¹³C] GTPReduce spectral complexity in NMR of large RNAs. oup.comSimplifies spectra by eliminating widespread ¹³C-¹³C couplings.
Multi-Isotope Labeling [8-¹³C-1,7,NH₂-¹⁵N₃]guanosineProvide specific probes for NMR structural studies. nih.govAllows for advanced NMR techniques (e.g., isotopic filtering).
Indirect Tagging ¹³C label at C8 to probe ¹⁵N at N7Differentiate between labeled and unlabeled purines in NMR. nih.govOvercomes the challenge of detecting very small C-N couplings directly.
Enzymatic Synthesis [2-amino-¹⁵N] GMPIntroduce ¹⁵N label at a specific functional group. nih.govHigh isotopic enrichment (>98%) at the target site.

Computational Modeling and Simulation Guided by Isotopic Data

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for modeling the structure and dynamics of biomolecules. nih.govrsc.org However, the accuracy of these simulations is greatly enhanced when they are constrained by experimental data. Isotopic labeling, through its application in NMR spectroscopy, provides precisely this type of high-resolution data. oup.comoup.com

NMR experiments on molecules containing labels like Guanine-4,8-¹³C₂,7-¹⁵N yield specific, quantifiable parameters such as nuclear Overhauser effects (NOEs), which correspond to through-space distances between atoms, and scalar couplings, which provide information on through-bond connectivity and dihedral angles. wikipedia.orgsemanticscholar.org These experimental constraints are incorporated into simulation software to guide the modeling process, ensuring that the resulting structures are not only energetically favorable but also consistent with physical measurements. oup.com

For example, the ability to unambiguously identify the N7 position of guanine using the ¹³C8 tag provides a precise structural anchor point for modeling RNA or DNA. nih.gov This is particularly valuable for studying non-canonical structures like G-quadruplexes or understanding how damaged bases, such as 8-oxo-guanine, are recognized and processed by cellular machinery like RNA polymerase. nih.govmdpi.com By combining the atomic-level detail from isotopic labeling with the dynamic capabilities of MD simulations, researchers can generate highly accurate models of molecular interactions and conformational changes that are essential for biological function. labxing.com

Applications in Drug Discovery and Target Validation for Nucleotide Metabolism

Nucleotide metabolism is a critical pathway for cell proliferation, making it an attractive target for anticancer and antiviral drugs. nih.govnih.gov Many chemotherapeutic agents function by disrupting the synthesis or incorporation of purines and pyrimidines. nih.gov The guanine scaffold itself is a key component in many approved antiviral drugs, and computational studies are exploring its repurposing for anticancer therapies. nih.gov

Stable isotope tracers like Guanine-4,8-¹³C₂,7-¹⁵N are invaluable in this field for several reasons. First, they can be used to perform metabolic flux analysis in diseased cells (e.g., cancer cells) to quantify the activity of nucleotide synthesis pathways. medchemexpress.comnih.gov This provides a detailed understanding of the metabolic rewiring that supports rapid cell growth and can help identify novel enzymatic targets for drug development. nih.gov

Second, when a new drug targeting nucleotide metabolism is developed, labeled tracers are used for target validation. By treating cells with the drug and simultaneously providing the labeled guanine, researchers can measure whether the drug effectively inhibits the intended pathway, as indicated by a change in the flow of the ¹³C and ¹⁵N isotopes through the metabolic network. This approach provides direct evidence of the drug's mechanism of action in a cellular context. nih.gov This is crucial for optimizing drug candidates and understanding potential mechanisms of resistance. The ability to trace metabolic pathways in detail is thus a critical component of the modern drug discovery pipeline, particularly for therapies aimed at complex targets like G-quadruplexes or oncogene promoters. engineering.org.cn

Q & A

Q. What is the significance of isotopic labeling in Guanine-4,8-13C2,7-15N for nucleic acid research?

The incorporation of carbon-13 (at positions 4 and 8) and nitrogen-15 (at position 7) enables precise tracking of guanine in metabolic pathways and structural studies. These isotopes enhance spectroscopic resolution in techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), reducing spectral crowding and allowing researchers to monitor nucleotide incorporation into DNA/RNA during synthesis. This labeling is critical for tracing guanine-specific interactions in enzymatic processes or epigenetic modifications .

Q. Which analytical techniques are most effective for studying this compound in biochemical assays?

  • NMR spectroscopy : Detects isotopic shifts to resolve molecular interactions and confirm structural integrity.
  • Mass spectrometry : Quantifies isotopic enrichment and verifies purity.
  • Isotope-ratio mass spectrometry (IRMS) : Measures isotopic dilution in metabolic flux studies.
    These methods are chosen for their sensitivity to isotopic labeling and ability to differentiate labeled guanine from endogenous analogs .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store at +4°C in a dry, dark environment to prevent degradation. During transport, maintain room temperature to avoid condensation or thermal stress. Always use airtight containers to minimize exposure to humidity, which can hydrolyze the compound .

Q. In what types of metabolic studies is this compound most commonly employed?

  • DNA/RNA synthesis tracking : Labels nascent nucleic acids in cell cultures or in vitro systems.
  • Purine salvage pathway analysis : Traces guanine recycling in metabolic disorders.
  • Enzyme kinetics : Measures turnover rates in methyltransferase or deaminase assays.
    These applications leverage isotopic labeling to provide temporal and spatial resolution in dynamic biological systems .

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

  • Labeled precursors : Use isotopically enriched starting materials (e.g., 13C-formate, 15N-ammonia).
  • Multi-step organic synthesis : Optimize reaction conditions (pH, temperature) to minimize isotopic scrambling.
  • Quality control : Validate purity via HPLC and isotopic enrichment via MS (>95% recommended for research-grade material).
    Industrial-scale synthesis requires specialized facilities to maintain isotopic fidelity .

Advanced Research Questions

Q. How can researchers design experiments to track nucleotide incorporation using this compound while minimizing isotopic dilution effects?

  • Pulse-chase protocols : Administer labeled guanine in short pulses followed by unlabeled media to monitor turnover.
  • Precursor concentration control : Adjust labeled guanine levels to match cellular uptake rates, avoiding saturation.
  • Mathematical modeling : Apply compartmental models to correct for isotopic dilution in flux analyses.
    These strategies ensure accurate quantification of nucleic acid synthesis rates .

Q. What strategies are recommended for resolving spectral overlaps in NMR studies involving this compound?

  • 2D NMR techniques : Use HSQC or TOCSY to separate overlapping signals.
  • Isotopic decoupling : Suppress natural abundance 13C/15N signals.
  • Paramagnetic relaxation enhancement : Add chelated metals to sharpen specific peaks.
    Combining these methods improves resolution in crowded spectral regions .

Q. How should researchers approach contradictory data when this compound shows unexpected metabolic turnover rates in tracer studies?

  • Verify isotopic purity : Re-analyze compound integrity via MS to rule out degradation.
  • Cross-validate with orthogonal methods : Compare results with radiolabeled (3H/14C) guanine assays.
  • Control for cell-type variability : Test in multiple cell lines to isolate biological vs. technical artifacts.
    Documentation of batch-specific variability in isotopic enrichment is critical for reproducibility .

Q. What protocols optimize the use of this compound in mass spectrometry-based metabolomics?

  • Ion-pairing chromatography : Use tributylamine or dimethylhexylamine to enhance retention of polar guanine derivatives.
  • High-resolution MS : Employ Orbitrap or TOF instruments for accurate mass/charge discrimination.
  • Internal standards : Spike with deuterated guanine (e.g., d3-guanine) to normalize ionization efficiency.
    These steps mitigate matrix effects and improve quantification accuracy .

Q. How can isotopic labeling in this compound be leveraged to study epigenetic modifications?

  • Methylation tracking : Use 13C-labeled guanine to trace methyl group transfer in DNA methyltransferase assays.
  • Cross-linking experiments : Combine with formaldehyde fixation to capture transient protein-DNA interactions.
  • Stable isotope probing (SIP) : Isolate methylated DNA via density gradient centrifugation for sequencing.
    This approach reveals dynamics of epigenetic marks in gene regulation studies .

Methodological Notes

  • Data validation : Always include unlabeled guanine controls to distinguish isotopic effects from biological variability.
  • Ethical reporting : Disclose isotopic enrichment levels and synthesis protocols to ensure reproducibility (per IUPAC guidelines).
  • Collaborative workflows : Partner with NMR/MS core facilities for instrument-specific optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.